![molecular formula C19H15F2N3O4S B2544382 1-(3,4-Difluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-33-4](/img/structure/B2544382.png)
1-(3,4-Difluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(3,4-Difluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrazine is a polyfunctional tetrahydropyrazine scaffold that can be synthesized through a sequential reaction involving pentafluoropyridine, sodium phenylsulfinate, and an appropriate diamine. This compound is part of a broader class of polyfluoro-substituted pyrazolines and tetrahydropyridines that have been investigated for their potential pharmacological activities, including enzyme inhibition and anti-inflammatory properties .
Synthesis Analysis
The synthesis of related tetrahydropyrazine scaffolds involves a multi-step reaction starting with pentafluoropyridine, which reacts with sodium phenylsulfinate to introduce the sulfonyl group, followed by the addition of a diamine to form the tetrahydropyrazine ring . The synthesis of similar compounds has been carried out with comprehensive structure elucidation using various NMR techniques and mass spectrometry, indicating the influence of fluorine atoms on the chemical shifts and splitting patterns .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using NMR spectroscopy and other techniques, revealing the impact of fluorine substitution on the electronic environment of the molecule. For instance, the presence of fluorine atoms can affect the chemical shifts and splitting patterns of protons and carbons in the molecule . The molecular structure of these compounds is crucial for their interaction with biological targets, as seen in their pharmacological evaluations.
Chemical Reactions Analysis
The polyfunctionality of the tetrahydropyrazine scaffolds allows for further chemical modifications through reactions with various nucleophiles. These reactions enable the synthesis of a wide array of polysubstituted [6,6]-ring fused systems, expanding the chemical diversity and potential applications of these compounds . The reactivity of these scaffolds can be tailored to produce novel compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of polyfluoro groups. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecules, which is beneficial for drug development. The optoelectronic properties of related pyrazine derivatives have been studied, showing that these compounds can serve as electron-transporting materials with potential applications in light-emitting devices . The pharmacological evaluation of similar compounds has demonstrated significant inhibitory activity against enzymes such as acetylcholinesterase and carbonic anhydrase, with inhibition constants in the nanomolar range .
Scientific Research Applications
Synthesis and Chemical Properties
- Polyfunctional Tetrahydropyrido Pyrazine Scaffolds : Research has shown that polyfunctional tetrahydropyrido pyrazine scaffolds can be synthesized through sequential reactions involving sodium phenylsulfinate and appropriate diamines, demonstrating the compound's relevance in creating various polysubstituted ring-fused systems (Baron et al., 2005).
Applications in Material Science
- Electron-Transporting Properties : Studies have indicated that certain pyrazine derivatives exhibit enhanced electron-transporting properties, making them suitable for use in light-emitting devices. This suggests potential applications of similar compounds in the development of optoelectronic materials (Zhao et al., 2004).
Pharmaceutical Research
Antimicrobial Activity : Novel pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties have been synthesized and evaluated for their antimicrobial properties, indicating the compound's potential in drug development for bacterial and fungal infections (Keche et al., 2012).
Enzyme Inhibition : A study on novel sulfonamido moiety-containing heterocyclic compounds revealed significant antibacterial activities, suggesting potential applications in designing antibacterial agents (Azab et al., 2013).
Chemical Synthesis
- Synthesis of Fluorinated N-Arylpyrazoles : The synthesis of 1-aryl-perfluoro-3-ethyl-4-methylpyrazole from arylhydrazines and perfluoro-2-methyl-2-pentene demonstrates the compound's relevance in synthesizing fluorinated derivatives for various applications (Chi et al., 1999).
properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O4S/c20-16-8-3-13(12-17(16)21)19-18-2-1-9-22(18)10-11-23(19)29(27,28)15-6-4-14(5-7-15)24(25)26/h1-9,12,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEZCHPRAFRVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

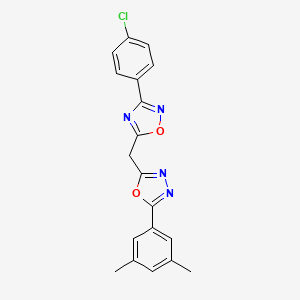
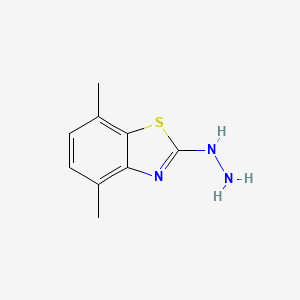
![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)
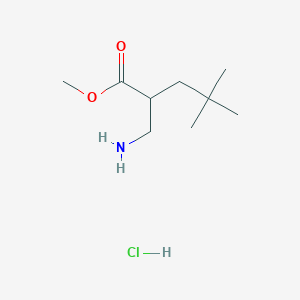
![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)
![2-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2544312.png)
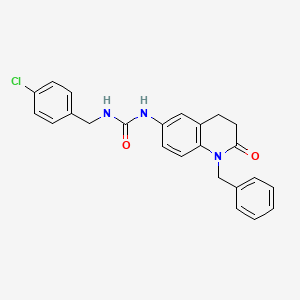
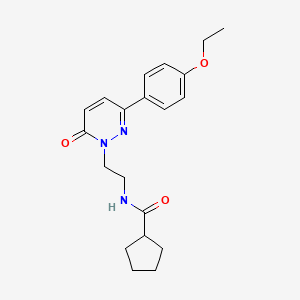
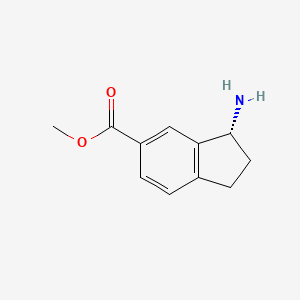
![6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2544317.png)
![(3R)-N-Ethyl-2-[3-(prop-2-enoylamino)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2544318.png)
![4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2544319.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2544320.png)